Bromochloromethylsilane
Description
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Structure
2D Structure
Properties
Molecular Formula |
CH2BrClSi |
|---|---|
Molecular Weight |
157.47 g/mol |
InChI |
InChI=1S/CH2BrClSi/c2-4-1-3/h1H2 |
InChI Key |
DAIMNCALPQFJSK-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bromochloromethylsilane
Established Laboratory Synthesis Routes for Bromochloromethylsilane
Established methods for the synthesis of this compound primarily rely on precursor-based approaches and halogen exchange reactions. These routes offer reliable, albeit sometimes limited, pathways to the target compound.
Precursor-Based Synthetic Approaches to this compound
A key precursor-based approach involves the cleavage of the Si-Si bond in chloromethyl-disilanes. A patented process describes the preparation of chloromethyl-silanes from their disilane (B73854) counterparts by reacting them with hydrogen chloride in the presence of a catalyst, such as alkylureas or hexamethylphosphoramide. google.com This method is particularly useful for recycling residues from industrial chloromethyl-silane synthesis. The reaction is typically carried out by introducing dry hydrogen chloride into the heated chloromethyl-disilane (90 to 130°C) containing the catalyst, with the resulting chloromethyl-silane products being distilled off.
Another potential precursor is dichloromethylsilane (B8780727). While direct selective bromination to yield this compound is not well-documented, free-radical halogenation under UV light is a known method for halogenating alkanes and alkyl-substituted aromatics. This suggests a possible, though likely unselective, route involving the controlled introduction of bromine to dichloromethylsilane.
Halogen Exchange Reactions in Organosilane Systems
Halogen exchange reactions, particularly the Finkelstein reaction, represent a viable strategy for synthesizing this compound. This SN2 reaction involves the exchange of one halogen atom for another. manac-inc.co.jp In the context of this compound synthesis, this would typically involve the reaction of a dichloromethylsilane with a bromide source.
The success of the Finkelstein reaction often depends on the differential solubility of the resulting halide salts, driving the equilibrium towards the desired product. manac-inc.co.jp For instance, reacting dichloromethylsilane with a suitable bromide salt (e.g., sodium bromide or potassium bromide) in a solvent where the corresponding chloride salt is insoluble could favor the formation of this compound. The choice of solvent and reaction conditions is critical to optimize the yield and selectivity of this exchange. While the general principle is established, specific optimized conditions for the synthesis of this compound via this route are not extensively reported in the literature.
Emerging Synthetic Strategies for this compound Production
Recent research has focused on developing more efficient and sustainable methods for synthesizing halosilanes, including catalytic pathways and the application of green chemistry principles.
Catalytic Pathways for the Synthesis of this compound
Catalytic methods offer the potential for higher selectivity and milder reaction conditions. Copper-catalyzed halogenation of C-H bonds has emerged as a promising strategy for the synthesis of organohalides. These reactions can proceed via different pathways, including copper-mediated electrophilic bromination. While specific applications to this compound are not detailed, the general methodology provides a framework for future research.
Visible-light-induced photocatalysis is another rapidly developing area in halogenation reactions. These methods can improve reaction efficiency and reduce toxicity under mild conditions. For instance, mono-bromination of hydrocarbons has been achieved using Br2 in the presence of a photocatalyst under fluorescent light. The application of such photocatalytic systems to selectively introduce a bromine atom into a chloromethylsilane precursor could provide a novel and efficient synthetic route.
A patent describes the synthesis of halosilanes and dihalosilanes by reacting a halide (HX or X₂, where X is Cl, Br, or I) with RSiH₃ in the presence of a catalyst. This method could potentially be adapted for the synthesis of this compound by carefully selecting the starting materials and catalyst.
Sustainable Chemistry Principles in this compound Synthesis Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilicon compounds. The direct synthesis of organofunctional silanes, which avoids the use of chlorine, is a significant advancement in this area. While not directly applied to this compound, the overarching goal is to develop more atom-economical and environmentally benign processes.
The use of catalysis, as discussed in the previous section, aligns with green chemistry principles by enabling reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste generation. Future research into the synthesis of this compound will likely focus on incorporating these sustainable practices, such as using non-toxic reagents, minimizing solvent use, and designing recyclable catalytic systems.
Optimization of Reaction Parameters for Enhanced Synthesis Yields and Stereoselectivity of this compound
Optimizing reaction parameters is crucial for maximizing the yield and, where applicable, the stereoselectivity of this compound synthesis.
For precursor-based methods like Grignard reactions, which are fundamental in organosilane chemistry, several factors can be tuned. These include the choice of solvent, reaction temperature, and the rate of addition of reagents. For instance, in Grignard reactions involving silanes, reverse addition (adding the Grignard reagent to the silane) is often preferred for partial substitution. The reaction temperature is also critical, with lower temperatures generally favoring higher selectivity.
In the context of photohalogenation, the selectivity of bromination is known to be significantly higher than chlorination. This is attributed to the endothermic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that more closely resembles the product radical. This inherent selectivity could be exploited to control the introduction of bromine into a chloromethylsilane precursor. Optimization would involve controlling the light intensity, reaction time, and the stoichiometry of the halogenating agent.
The stereoselective synthesis of chiral halosilanes is an area of growing interest. While specific methods for the stereoselective synthesis of this compound are not well-established, general approaches for creating chiral centers in organosilicon compounds could be adapted. This might involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Reactivity and Mechanistic Studies of Bromochloromethylsilane
Investigation of Reaction Mechanisms for Bromochloromethylsilane Transformations
Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling the reaction outcomes and designing new synthetic applications. This involves studying the kinetics and stereochemistry of these transformations.
The rate of nucleophilic substitution reactions at the silicon center of this compound is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For SN2@Si reactions, the rate law is typically second order, meaning the rate depends on the concentrations of both the silane (B1218182) and the nucleophile. youtube.com
Factors Affecting Reaction Rate:
Nucleophile: Stronger nucleophiles will generally react faster.
Leaving Group: The better the leaving group, the faster the reaction. In the case of this compound, bromide is generally a better leaving group than chloride due to the weaker Si-Br bond compared to the Si-Cl bond.
Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state and reactants.
Table 1: Relative Reactivity of Halosilanes in Nucleophilic Substitution
| Halosilane | Leaving Group | Relative Rate of Hydrolysis |
|---|---|---|
| Fluoroalkane | F⁻ | Very Slow |
| Chloroalkane | Cl⁻ | Slow |
| Bromoalkane | Br⁻ | Fast |
| Iodoalkane | I⁻ | Very Fast |
This table illustrates the general trend of leaving group ability in nucleophilic substitution reactions.
The stereochemistry of reactions at a chiral silicon center is a key mechanistic probe. For an SN2@Si reaction, the nucleophile attacks the silicon atom from the side opposite to the leaving group. ochemtutor.com This "backside attack" leads to an inversion of the configuration at the silicon center, a phenomenon known as the Walden inversion. nih.gov
If this compound were to have a chiral center (for example, by replacing the methyl group with another substituent), its reaction via an SN2 mechanism would be expected to proceed with inversion of stereochemistry. ochemtutor.comacs.org
However, the stereochemical outcome can be more complex. The formation of a stable pentacoordinate intermediate can allow for pseudorotation processes, which can lead to retention of configuration. acs.org The exact stereochemical course depends on the specific reactants, reaction conditions, and the lifetime of any intermediates.
In radical reactions, the stereochemical outcome is often a mixture of products, as the intermediate radical is typically planar or rapidly inverting, allowing for attack from either face.
Derivatization Pathways of this compound in Organic Synthesis
This compound (CH₂BrClSiH₂) is a versatile, though not widely common, organosilicon compound that serves as a precursor in various organic transformations. Its reactivity is dominated by the presence of two different halogen atoms (bromine and chlorine) and a silicon-hydrogen bond, all attached to a central silicon atom. This structure allows for a range of derivatization pathways, primarily through nucleophilic substitution and reactions involving the Si-H bond. The differential reactivity of the Si-Br and Si-Cl bonds, with the former being more labile, offers potential for selective functionalization.
The primary pathways for the derivatization of this compound involve nucleophilic attack at the silicon center. In these reactions, a nucleophile (Nuc:-) displaces one of the halogen atoms. wikipedia.orgpressbooks.pubmasterorganicchemistry.com Generally, the bromide ion is a better leaving group than the chloride ion, suggesting that reactions can be controlled to selectively replace the bromine atom first under carefully controlled conditions. youtube.com
Reactions with Amine Nucleophiles
The reaction of haloalkanes with ammonia (B1221849) or amines is a fundamental method for synthesizing amines. sioc-journal.cnresearchgate.net Amines, acting as nucleophiles, can attack the electrophilic silicon atom of this compound, leading to the formation of silylamines. guidechem.com The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the silicon, displacing a halide ion. sigmaaldrich.comchemicalbook.com
Starting with a primary amine (R-NH₂), the initial substitution product would be an N-silylated amine. However, the reaction is often difficult to control and can lead to multiple substitutions, especially if the amine is not used in a large excess. researchgate.net The initial product still contains a reactive Si-Cl bond and an Si-H bond, which can undergo further reactions.
Reaction Scheme with a Primary Amine: CH₂BrClSiH₂ + R-NH₂ → [CH₂(NH₂R)ClSiH₂]⁺ Br⁻ → CH₂(NHR)ClSiH₂ + HBr
This pathway can continue, potentially replacing the second halogen or involving the Si-H bond, leading to a complex mixture of products unless reaction conditions are carefully managed.
Reactions with Alcohols to Form Alkoxysilanes
Alcohols and alkoxides are effective nucleophiles for attacking silicon halides to form silyl (B83357) ethers, which are common protecting groups in organic synthesis. The reaction of this compound with an alcohol (R'-OH) in the presence of a non-nucleophilic base (to neutralize the generated HBr/HCl) yields an alkoxysilane. wikipedia.org
The mechanism involves the nucleophilic oxygen of the alcohol attacking the silicon atom. The greater lability of the Si-Br bond compared to the Si-Cl bond would favor the initial formation of a bromo-substituted alkoxysilane.
General Reaction with Alcohols: CH₂BrClSiH₂ + R'-OH → CH₂(OR')ClSiH₂ + HBr
This derivatization is significant as it introduces an alkoxy group onto the silicon center, transforming the silane's properties and providing a handle for further synthetic transformations. The resulting alkoxysilanes can undergo hydrolysis and condensation to form siloxanes. wikipedia.org
Reactions with Organometallic Reagents (Grignard Reagents)
Grignard reagents (R''-MgX) are potent carbon-based nucleophiles used extensively for forming carbon-carbon and carbon-heteroatom bonds. ottokemi.comnih.gov The reaction of a Grignard reagent with this compound provides a direct route to introduce an alkyl or aryl group onto the silicon atom, forming a new silicon-carbon bond. pressbooks.pubmasterorganicchemistry.commerckmillipore.com
The negatively polarized carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing a halide. Again, the preferential displacement of bromide over chloride is expected.
Illustrative Grignard Reaction: CH₂BrClSiH₂ + R''-MgBr → CH₂(R'')ClSiH₂ + MgBr₂
This pathway is crucial for synthesizing more complex organosilanes with tailored organic substituents, expanding the synthetic utility of the initial this compound scaffold. The products of such reactions are themselves versatile intermediates for further chemical modification.
Table of Potential Derivatization Reactions
| Reactant Type | Nucleophile/Reagent | General Product Structure | Reaction Type |
|---|---|---|---|
| Amine | R-NH₂ | CH₂(NHR)ClSiH₂ | Nucleophilic Substitution (SN2) |
| Alcohol | R'-OH | CH₂(OR')ClSiH₂ | Nucleophilic Substitution (Silylation) |
| Organometallic | R''-MgX | CH₂(R'')ClSiH₂ | Nucleophilic Substitution (Alkylation/Arylation) |
Advanced Spectroscopic Characterization and Analytical Techniques for Bromochloromethylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Bromochloromethylsilane Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.
One-dimensional NMR spectroscopy is fundamental for the initial structural confirmation of this compound and its reaction products. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter, as it is highly sensitive to the electronic environment of the nucleus being observed. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl (CH₃) protons and the silyl (B83357) (Si-H) proton. Due to the presence of electronegative bromine and chlorine atoms attached to the silicon, the electron density around the protons is reduced, causing their signals to appear at a lower field (higher ppm value) compared to non-halogenated silanes. libretexts.orgpearson.com The signal for the methyl protons will typically appear as a singlet, while the silyl proton signal may also be a singlet, though coupling to other nuclei could introduce more complex splitting patterns.
¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, a single resonance is expected for the methyl carbon of this compound. Similar to the protons, the chemical shift of this carbon is influenced by the adjacent silicon atom and the attached halogens. Electronegative substituents generally cause a downfield shift in the ¹³C spectrum. libretexts.orglibretexts.org The precise chemical shift provides a reliable indicator of the carbon's local environment.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for directly observing the silicon center. The chemical shift of the ²⁹Si nucleus in this compound is highly dependent on the nature of the substituents attached to it. The presence of both bromine and chlorine atoms will result in a characteristic chemical shift that can be used to identify the compound and distinguish it from other silanes. researchgate.net Generally, increasing the electronegativity of the substituents on silicon leads to a downfield shift in the ²⁹Si NMR spectrum.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| ¹H | CH₃-Si | 0.5 - 1.5 | Shielding by silicon, deshielding by halogens. |
| ¹H | Si-H | 4.0 - 5.5 | Strong deshielding by directly attached silicon and adjacent halogens. |
| ¹³C | CH₃-Si | 5 - 20 | Influence of silicon and attached halogens. bhu.ac.in |
| ²⁹Si | Si-H(Br)(Cl)(CH₃) | -10 to +10 | Cumulative effect of methyl, hydrogen, bromine, and chlorine substituents. researchgate.net |
When this compound is used in synthesis, the resulting reaction mixtures can be complex, containing starting materials, intermediates, products, and byproducts. Advanced multi-dimensional NMR techniques are essential for unraveling these intricate systems. ucsb.eduebyte.it These methods provide correlation data between different nuclei, allowing for the unambiguous assignment of signals and the elucidation of molecular structures within the mixture.
COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are spin-spin coupled to each other. In derivatives of this compound with more complex organic moieties, COSY can be used to trace the connectivity of proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ²⁹Si. An HSQC spectrum of a reaction mixture would show which protons are attached to which carbon or silicon atoms, aiding in the identification of different species.
²⁹Si-¹H Heteronuclear Correlation: This specialized 2D NMR experiment is used to probe the local environments of silicon atoms by correlating ²⁹Si and ¹H chemical shifts, which is invaluable for identifying different silicon species in a mixture. ucsb.edu
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. measurlabs.comlongdom.org This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (CH₃SiHBrCl), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a unique isotopic signature in the mass spectrum, which further confirms the identity and elemental composition of the molecule.
| Isotopologue | Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| [¹²C¹H₄²⁸Si⁷⁹Br³⁵Cl]⁺ | CH₄Si⁷⁹Br³⁵Cl | 173.8825 | 100.0 |
| [¹²C¹H₄²⁸Si⁸¹Br³⁵Cl]⁺ | CH₄Si⁸¹Br³⁵Cl | 175.8805 | 97.3 |
| [¹²C¹H₄²⁸Si⁷⁹Br³⁷Cl]⁺ | CH₄Si⁷⁹Br³⁷Cl | 175.8796 | 32.5 |
| [¹²C¹H₄²⁸Si⁸¹Br³⁷Cl]⁺ | CH₄Si⁸¹Br³⁷Cl | 177.8776 | 31.6 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are detected. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the molecular ion ([CH₃SiHBrCl]⁺) would be selected in the first stage of the mass spectrometer. In the second stage, this ion is subjected to fragmentation, typically through collision-induced dissociation (CID). The analysis of the resulting fragment ions allows researchers to deduce the connectivity of the atoms. youtube.com
Plausible fragmentation pathways for this compound would involve the cleavage of the weakest bonds. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) are likely initial fragmentation steps. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) or a hydrogen atom. The study of these fragmentation patterns is crucial for the structural confirmation of this compound and its derivatives. researchgate.net
Vibrational Spectroscopy for this compound Analysis (IR and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. msu.edu Each type of bond within a molecule vibrates at a characteristic frequency, and these vibrations can be detected by their absorption of infrared radiation or by the inelastic scattering of monochromatic light (Raman effect). ceriumlabs.com These techniques are highly complementary and provide a molecular fingerprint that is useful for identification and structural analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching and bending, Si-H stretching, and Si-C stretching. The Si-Cl and Si-Br stretching vibrations would appear in the fingerprint region of the spectrum (typically below 1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. ceriumlabs.com Therefore, it can provide complementary information to IR spectroscopy. The Si-C bond, for example, may show a strong signal in the Raman spectrum. The Si-Br and Si-Cl stretches are also Raman active.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound. The observed vibrational frequencies can be compared to theoretical calculations to confirm the molecular structure and to gain insight into the strength of the chemical bonds. nist.govnist.gov
| Vibrational Mode | Bond | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| C-H Stretch | C-H | 2900 - 3000 | IR, Raman |
| C-H Bend | C-H | 1350 - 1450 | IR |
| Si-H Stretch | Si-H | 2100 - 2250 | IR, Raman |
| Si-C Stretch | Si-C | 600 - 800 | IR, Raman |
| Si-Cl Stretch | Si-Cl | 450 - 600 | IR, Raman |
| Si-Br Stretch | Si-Br | 300 - 450 | IR, Raman |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. rockymountainlabs.comformulationbio.com It operates on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. rockymountainlabs.com This absorption is detected and plotted as a spectrum, providing a unique "fingerprint" of the molecule. nih.gov
In the context of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key chemical bonds. The analysis of organosilicon compounds by FT-IR has established correlations between specific spectral bands and molecular structures. gelest.comresearchgate.net For this compound, the FT-IR spectrum would be analyzed for characteristic absorption bands corresponding to Si-C, C-H, Si-Cl, and Si-Br bonds.
Key Research Findings from FT-IR Analysis of Organosilicon Compounds:
Si-CH3 Group: A strong, symmetrical CH3 deformation band is typically observed around 1258 cm⁻¹. This is often accompanied by one or more strong bands in the 865-750 cm⁻¹ range, corresponding to Si-C stretching and CH3 rocking vibrations. researchgate.net
Si-Cl Stretching: The presence of the silicon-chlorine bond gives rise to characteristic absorption bands. The exact position of these bands can be influenced by the other substituents on the silicon atom.
Si-Br Stretching: Similarly, the silicon-bromine bond will have its own characteristic absorption frequency, which is typically found at lower wavenumbers compared to the Si-Cl bond due to the heavier mass of the bromine atom.
Interactive Data Table: Characteristic FT-IR Absorption Frequencies for Bonds Relevant to this compound
| Bond | Type of Vibration | Characteristic Frequency Range (cm⁻¹) |
| C-H | Stretching | 2800-3000 |
| Si-CH₃ | Symmetrical Deformation | ~1260 |
| Si-CH₃ | Rocking | 750-865 |
| Si-C | Stretching | 600-800 |
| Si-Cl | Stretching | 450-600 |
| Si-Br | Stretching | 300-450 |
Note: The exact frequencies can vary based on the molecular environment and the physical state of the sample.
Raman Spectroscopy for Molecular Structure and Bonding Analysis
Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It involves illuminating a sample with a monochromatic light source, typically a laser, and measuring the inelastically scattered light. ceriumlabs.com The energy shifts in the scattered photons correspond to the vibrational modes of the molecules in the sample, providing detailed information about the molecular structure, symmetry, and chemical bonding. ceriumlabs.comnih.gov
For this compound, Raman spectroscopy can provide valuable insights that may be difficult to obtain from FT-IR alone. For instance, highly symmetric bonds that are weak absorbers in the infrared may produce strong signals in the Raman spectrum. This technique is particularly useful for analyzing the Si-Si backbone in polysilanes and for studying the low-frequency vibrations associated with heavier atoms like bromine and silicon.
Research Applications of Raman Spectroscopy in Organosilicon Chemistry:
Skeletal Vibrations: Raman spectroscopy is effective in characterizing the skeletal vibrations of organosilicon compounds, including the Si-C, Si-Cl, and Si-Br stretching and bending modes.
Structural Isomerism: It can be used to differentiate between structural isomers by analyzing the differences in their vibrational spectra, which arise from their distinct molecular symmetries.
Crystallinity and Phase Transitions: For solid samples, Raman spectroscopy can provide information on the degree of crystallinity and can be used to study phase transitions.
Interactive Data Table: Expected Raman Shifts for Key Bonds in this compound
| Bond | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H | Stretching | 2800-3000 |
| Si-CH₃ | Deformation | 1200-1300 |
| Si-C | Stretching | 600-800 |
| Si-Cl | Stretching | 400-600 |
| Si-Br | Stretching | 200-400 |
Note: These are approximate ranges and the actual shifts can be influenced by various factors.
Hyphenated Analytical Techniques in this compound Studies
Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for the separation and identification of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comthermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. scioninstruments.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound. libretexts.org
Applications of GC-MS in this compound Analysis:
Purity Determination: GC-MS is highly effective for assessing the purity of this compound samples by separating and identifying any impurities or byproducts from the synthesis process.
Identification of Unknowns: The mass spectrum of an unknown component can be compared to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, to facilitate its identification. phcogj.com
Quantitative Analysis: With appropriate calibration, GC-MS can be used to quantify the amount of this compound and its impurities in a sample.
Interactive Data Table: Hypothetical GC-MS Data for a this compound Sample
| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |
| 5.2 | 147, 149, 151 | This compound |
| 4.8 | 113, 115 | Dichloromethylsilane (B8780727) (impurity) |
| 6.1 | 191, 193, 195 | Dibromomethylsilane (impurity) |
Note: The retention times and fragment ions are illustrative and would depend on the specific GC-MS conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives and Reaction Intermediates
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for analyzing non-volatile, thermally labile, or high molecular weight compounds. nih.gov In cases where this compound is used as a reagent to create non-volatile derivatives, or to study reaction intermediates that are not amenable to GC analysis, LC-MS becomes an indispensable tool. amazonaws.commdpi.com
The process involves separating the components of a mixture using high-performance liquid chromatography (HPLC) followed by their detection with a mass spectrometer. chromatographyonline.com LC-MS is particularly useful for studying the products of reactions involving this compound, where derivatization is employed to enhance the detectability or chromatographic behavior of other molecules.
Potential Applications of LC-MS in this compound-related Research:
Analysis of Silylation Products: this compound can be used to derivatize compounds containing active hydrogen atoms (e.g., alcohols, amines). LC-MS can then be used to analyze these silylated products, which may be less volatile and more amenable to LC separation.
Monitoring Reaction Kinetics: LC-MS can be employed to monitor the progress of a reaction involving this compound by quantifying the disappearance of reactants and the appearance of products over time.
Characterization of Reaction Intermediates: In some cases, reactive intermediates formed during reactions with this compound can be trapped and analyzed by LC-MS, providing insights into the reaction mechanism.
Chemometric Methods for Multivariate Spectroscopic Data Analysis of this compound Systems
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov When analyzing complex spectroscopic data from techniques like FT-IR, Raman, and MS, chemometric methods can be invaluable for data exploration, pattern recognition, and quantitative analysis. nih.gov
For studies involving this compound, especially in complex matrices or in reaction monitoring, large datasets are often generated. Chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to this multivariate data to:
Identify Spectral Patterns: PCA can be used to identify the main sources of variation in a set of spectra, which can help in distinguishing between different samples or reaction conditions.
Correlate Spectral Data with Chemical Properties: PLS can be used to build predictive models that correlate the spectroscopic data with chemical properties of interest, such as the concentration of this compound or its reaction products.
Resolve Complex Mixtures: Multivariate curve resolution techniques can be used to deconvolve overlapping spectral signals and determine the pure component spectra and concentration profiles of the individual species in a mixture.
The application of these advanced analytical and data analysis techniques is fundamental to a thorough understanding of the chemical and physical properties of this compound and its behavior in chemical reactions.
Applications of Bromochloromethylsilane in Advanced Organic Synthesis
Bromochloromethylsilane as a Versatile Reagent in Complex Molecule Construction
Information detailing the role of this compound as a versatile reagent for constructing complex molecules is not widely available in the surveyed literature. The formation of carbon-silicon bonds is a critical process in organosilicon chemistry, often achieved through the reaction of silyl (B83357) halides with organometallic reagents. researchgate.net However, specific studies detailing the stereoselective applications of this compound are not readily found.
Enabling Reagent for Carbon-Silicon Bond Formation in Stereoselective Syntheses
The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilane synthesis. kuet.ac.bdresearchgate.net Strategies often involve the coupling of silyl electrophiles (like silyl halides) with organometallic nucleophiles (such as organolithium or Grignard reagents). researchgate.netnsf.gov While chlorosilanes are commonly used as precursors, researchgate.net specific research highlighting this compound as a preferred reagent for achieving high stereoselectivity in the synthesis of complex, chiral molecules is not apparent in the reviewed data. The activation of silicon-carbon bonds can be influenced by the coordination number of the silicon atom, a concept that has been explored to facilitate bond cleavage and formation. nih.gov
Precursor for Advanced Halogenated Silylated Intermediates
Silyl halides serve as fundamental building blocks for more complex organosilicon compounds. researchgate.net In principle, the bromine and chlorine atoms on this compound offer differential reactivity that could be exploited for the stepwise synthesis of advanced halogenated silylated intermediates. However, specific and detailed research findings documenting this particular application are not prevalent in the available literature.
Role of this compound in Specific Organic Transformations
There is a notable lack of specific examples in the scientific literature of this compound being used as a primary mediator or reagent in the following organic transformations.
Bromination and Cohalogenation Reactions Utilizing this compound
Bromination reactions are a fundamental class of halogenation processes in organic synthesis. youtube.com Typically, reagents like molecular bromine (Br₂) in conjunction with a Lewis acid are used for aromatic bromination. youtube.com While a variety of brominating agents exist, there is no significant evidence from the conducted research to suggest that this compound is commonly employed as a bromine source or as a co-halogenating agent in these reactions.
Cyclization and Ring-Opening Reactions Mediated by this compound
Cyclization and ring-opening reactions are powerful methods for constructing cyclic and acyclic molecular architectures. researchgate.net Ring-opening of strained rings like epoxides can be catalyzed by acids or proceed via nucleophilic attack. nih.govlibretexts.orgkhanacademy.orgyoutube.com Similarly, ring-opening of other strained cycles like methylenecyclopropanes can be achieved with specific reagents. nih.gov Despite the importance of these transformations, the literature surveyed does not indicate that this compound plays a mediating role in these processes.
Substitution and Rearrangement Processes Involving this compound
Substitution and rearrangement reactions are fundamental processes that often involve carbocation intermediates. masterorganicchemistry.com The silicon and two different halogen atoms on this compound present multiple sites for potential nucleophilic substitution. However, specific studies detailing its involvement in complex substitution or rearrangement processes for advanced synthesis are not found in the available data.
Oxidation and Hydrolysis Reactions with this compound
This compound, a unique halosubstituted organosilane, exhibits reactivity towards both oxidation and hydrolysis, primarily dictated by the nature of its silicon-halogen and carbon-halogen bonds. While specific literature on the oxidation and hydrolysis of this compound is scarce, its reactivity can be inferred from the well-documented behavior of related chlorosilanes and bromosilanes.
Oxidation Reactions:
The oxidation of organosilanes can proceed through various mechanisms, often involving radical intermediates or the use of strong oxidizing agents. researcher.life In the context of this compound, the silicon center is already in its highest oxidation state (+4). Therefore, oxidation reactions would primarily target the methyl group or involve the cleavage of Si-C or Si-halogen bonds under harsh conditions.
The presence of both bromine and chlorine atoms on the silicon and methyl groups, respectively, introduces a degree of complexity. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), which are known to oxidize aliphatic hydrocarbons, could potentially lead to the degradation of the molecule. nih.gov The reaction with molecular oxygen (O₂) is generally rare for silanes without a catalyst due to a high activation energy barrier. researcher.life However, under specific catalytic conditions, selective oxidation might be achievable. For instance, cytochrome P450 enzymes have been shown to catalyze the oxidation of hydrosilanes to silanols, proceeding through a hydrogen atom abstraction followed by a radical rebound mechanism. nih.gov While this compound lacks a Si-H bond, this highlights the potential for biocatalytic approaches to achieve selective oxidation of the methyl group if suitable enzymes are developed.
Hydrolysis Reactions:
The hydrolysis of halosubstituted silanes is a fundamental and well-studied reaction. Chlorosilanes, for example, readily react with water in a vigorous and often exothermic manner to produce silanols and hydrogen chloride. uni-wuppertal.dechemicalbook.comwikipedia.org The reaction proceeds via nucleophilic attack of water on the electrophilic silicon atom. nih.govuva.es
For this compound, the hydrolysis is expected to be rapid due to the presence of the labile silicon-bromine and silicon-chlorine bonds. The general reactivity order for the hydrolysis of halosilanes is Si-I > Si-Br > Si-Cl > Si-F, making the Si-Br bond particularly susceptible to cleavage. The hydrolysis of this compound would yield methylsilanetriol (B1219558) and a mixture of hydrobromic and hydrochloric acids.
The initial hydrolysis product, methylsilanetriol, is generally unstable and undergoes spontaneous condensation to form polysiloxanes. uni-wuppertal.de The extent of cross-linking in the resulting silicone polymer is dependent on the functionality of the starting silane (B1218182). Since the hydrolysis of this compound yields a trifunctional silanol (B1196071), a highly cross-linked silicone resin would be the expected product. uni-wuppertal.de
BrCl(CH₃)Si + 3H₂O → (HO)₃SiCH₃ + HBr + HCl
The subsequent condensation would then proceed:
n(HO)₃SiCH₃ → [CH₃SiO₁.₅]ₙ + 1.5n H₂O
It is important to note that the presence of two different halogens could potentially allow for selective hydrolysis under carefully controlled conditions, although this would be challenging to achieve in practice due to the high reactivity of both Si-Br and Si-Cl bonds.
| Reactant | Reaction Type | Expected Primary Products | Expected Final Products (after condensation) | Key Considerations |
| This compound | Oxidation | Complex mixture of degradation products | - | The silicon atom is at its highest oxidation state. Oxidation would target the methyl group or lead to bond cleavage. |
| This compound | Hydrolysis | Methylsilanetriol, Hydrobromic acid, Hydrochloric acid | Cross-linked silicone resin ([CH₃SiO₁.₅]ₙ) | The reaction is expected to be vigorous. The trifunctional silanol intermediate leads to a highly cross-linked polymer network. |
Catalytic Applications of this compound and its Derivatives
The unique structural features of this compound, possessing two distinct halogen atoms and a reactive silicon center, make it and its derivatives potential candidates for various catalytic applications. These applications can be broadly categorized into heterogeneous and homogeneous catalysis.
This compound in Heterogeneous Catalysis Development
Heterogeneous catalysts are often developed by immobilizing catalytically active species onto solid supports. Silica (B1680970) (SiO₂) is a common support material due to its high surface area and the presence of surface hydroxyl (silanol) groups. sci-hub.se Halosubstituted silanes are frequently used as coupling agents to functionalize silica surfaces. rsc.orgijseas.com
This compound can be a valuable precursor for the functionalization of silica supports. The Si-Br and Si-Cl bonds can react with the surface silanol groups of silica, forming stable covalent Si-O-Si linkages and releasing HBr and HCl. rsc.orggelest.com This process grafts the chloromethylsilyl group onto the silica surface. The remaining chloromethyl group can then be further modified to introduce a wide range of functional groups that can act as catalytic sites or as tethers for catalytically active metal complexes. sci-hub.se
The dual halogen functionality of this compound could potentially offer a stepwise functionalization approach. For instance, the more reactive Si-Br bond might be selectively reacted with the silica surface under milder conditions, leaving the Si-Cl bond intact for subsequent reactions. This differential reactivity could allow for more complex and controlled surface modifications.
| Support Material | Functionalization Reaction | Immobilized Group | Potential Catalytic Application |
| Silica (SiO₂) | Reaction with surface silanol groups | -Si(CH₂Cl)- | Further modification of the chloromethyl group to introduce catalytic functionalities (e.g., amines, phosphines, thiols) for various organic transformations. |
| Glass | Reaction with surface silanol groups | -Si(CH₂Cl)- | Creation of catalytically active surfaces for applications in microreactors or sensor development. |
Homogeneous Catalytic Systems Employing this compound-Derived Ligands
In homogeneous catalysis, the design of ligands plays a crucial role in controlling the activity and selectivity of metal catalysts. acs.org this compound can serve as a building block for the synthesis of novel silicon-containing ligands. The reactive Si-halogen and C-halogen bonds provide synthetic handles for introducing phosphorus, nitrogen, or sulfur donor atoms, which are common coordinating groups in catalyst ligands.
For example, the chloromethyl group can be reacted with a phosphine (B1218219) anion (R₂P⁻) to form a phosphinomethylsilane. The remaining Si-halogen bonds can then be reacted with other nucleophiles to create polydentate ligands. The silicon atom itself can influence the electronic and steric properties of the resulting ligand, thereby modulating the behavior of the metal catalyst to which it is coordinated. acs.orgrsc.org
The development of chiral ligands derived from this compound could also be envisioned for enantioselective catalysis. rsc.org The modular synthesis of such ligands would allow for the fine-tuning of their structure to optimize catalyst performance for specific asymmetric transformations.
| Ligand Synthesis Strategy | Resulting Ligand Type | Potential Metal Catalyst | Targeted Catalytic Reaction |
| Reaction of the chloromethyl group with a phosphine nucleophile, followed by reaction at the Si-halogen bonds. | Silyl-phosphine ligands (mono- or polydentate) | Palladium, Rhodium, Nickel, Iron | Cross-coupling reactions, hydrogenation, hydroformylation. |
| Reaction with nitrogen-based nucleophiles (e.g., amines, pyrazoles). | Silyl-amine ligands | Copper, Ruthenium | Atom transfer radical polymerization (ATRP), N-H insertion reactions. |
Strategic Utility of this compound in the Synthesis of Biologically Relevant Molecules and Advanced Materials Precursors
The reactivity of this compound also extends to its use as a strategic intermediate in the synthesis of molecules with biological activity and as a precursor for advanced materials.
The incorporation of silicon into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability. wikipedia.org α-Halomethylsilanes have been utilized as masked methylating reagents in the synthesis of biologically active heterocycles, such as N-methyl pyrazoles. nih.govconsensus.appacs.orgacs.org The silyl group in these reagents can direct the alkylation to a specific nitrogen atom, and is subsequently removed. This compound, with its chloromethyl group, could potentially be employed in similar strategies for the synthesis of complex, biologically active molecules. rsc.orgwikipedia.org
In the realm of materials science, dihalosilanes are fundamental precursors for the synthesis of silicone polymers (polysiloxanes). uni-wuppertal.dersc.org The hydrolysis and subsequent condensation of dichlorodimethylsilane, for example, is the primary industrial route to polydimethylsiloxane (B3030410) (PDMS). wikipedia.org this compound, being a dihalosilane, can undergo similar polymerization reactions to produce functionalized silicone polymers. The presence of the chloromethyl group along the polymer backbone would provide a reactive site for further chemical modification, leading to materials with tailored properties such as altered hydrophobicity, thermal stability, or the ability to be cross-linked or grafted onto other polymers. chemicalbook.com
Furthermore, poly(silyl ether)s, which are degradable polymers, can be synthesized from the reaction of dichlorosilanes with diols. mdpi.com this compound could be used in a similar fashion to create functionalized and degradable poly(silyl ether)s, which are of interest for sustainable materials applications.
| Application Area | Synthetic Strategy | Resulting Product Type | Significance |
| Biologically Relevant Molecules | Use as a masked reagent for selective functionalization. | Functionalized heterocycles, silicon-containing drug analogues. | Potential to improve pharmacokinetic properties of drug candidates and enable novel synthetic routes. |
| Advanced Materials Precursors | Hydrolysis and condensation polymerization. | Cross-linked, functionalized silicone polymers. | Creation of specialty polymers with tunable properties for applications in coatings, adhesives, and biomedical devices. |
| Advanced Materials Precursors | Reaction with diols. | Functionalized poly(silyl ether)s. | Development of degradable and sustainable materials with tailored functionalities. |
Computational and Theoretical Investigations of Bromochloromethylsilane
Quantum Chemical Calculations of Bromochloromethylsilane Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and related properties of a molecule.
Molecular Dynamics Simulations of this compound Reactivity in Condensed Phases
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a larger system, such as in a liquid or solution (condensed phases). MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.
For this compound, MD simulations could be used to study its behavior in various solvents. This would provide insights into solvation effects on its structure and reactivity. By simulating the molecule in a reactive environment, one could observe the initial steps of chemical reactions, such as the approach of a reactant and the dynamics of bond breaking and formation. This is particularly useful for understanding reaction mechanisms in a more realistic, dynamic context than what is provided by static quantum chemical calculations.
Derivation of Structure-Reactivity Relationships for this compound from Computational Models
By systematically modifying the structure of this compound in computational models (e.g., by replacing the halogen atoms) and calculating the resulting changes in reactivity descriptors (like the HOMO-LUMO gap or atomic charges), one can establish structure-reactivity relationships.
These relationships are crucial for understanding how changes in the molecular structure affect its chemical behavior. For instance, one could investigate how the electrophilicity of the silicon atom changes with different halogen substituents. This knowledge is fundamental for designing new molecules with desired reactivity.
Prediction of Novel Reaction Pathways and Mechanistic Insights for this compound Transformations
Computational chemistry provides powerful tools for exploring and predicting chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. This allows for the elucidation of detailed reaction mechanisms.
For this compound, computational methods could be used to predict its behavior in various transformations, such as nucleophilic substitution at the silicon center or radical reactions involving the C-H or Si-halogen bonds. Theoretical calculations can determine the activation energies for different possible pathways, thereby predicting the most likely reaction products under specific conditions. This predictive capability is a cornerstone of modern chemical research, enabling the discovery of new reactions and the optimization of existing ones.
Future Directions and Emerging Research Avenues for Bromochloromethylsilane
Development of Next-Generation Synthetic Routes for Bromochloromethylsilane with Enhanced Atom Economy
The traditional synthesis of this compound often involves multi-step processes that may not be optimized for atom economy, a principle of green chemistry that measures the efficiency of a chemical reaction by the amount of starting materials that end up in the final product. primescholars.comnih.gov Future research will likely focus on developing more direct and waste-minimizing synthetic routes.
One promising avenue is the exploration of catalytic methods. For instance, the development of iridium-based catalysts has shown potential for the hydrogenolysis of halosilanes, which could be adapted for more selective and efficient synthesis. researchgate.net Another approach could involve the direct functionalization of simpler silane (B1218182) precursors, reducing the number of synthetic steps and the generation of byproducts. nii.ac.jp The concept of redox economy, which aims to minimize the use of external oxidizing and reducing agents, will also be a guiding principle in designing these new synthetic strategies. nih.gov
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free alternative for the synthesis of organosilicon compounds. acs.orgnih.gov This technique can lead to highly efficient and environmentally benign processes, potentially at room temperature and with significantly reduced reaction times. acs.orgyoutube.com The application of mechanochemistry to the synthesis of this compound could represent a significant leap forward in sustainable chemical manufacturing. youtube.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenolysis | High selectivity, milder reaction conditions | Development of robust and reusable catalysts researchgate.net |
| Direct Functionalization | Fewer synthetic steps, reduced waste | Discovery of novel and selective C-H activation methods |
| Mechanochemical Synthesis | Solvent-free, high efficiency, rapid reaction times | Optimization of milling parameters, scalability of the process nih.govyoutube.com |
Exploration of Unprecedented Reactivity Modes of this compound for Novel Chemical Transformations
The unique combination of bromine, chlorine, and a methyl group on a silicon atom endows this compound with a rich and largely unexplored reactivity profile. Future research is expected to uncover novel reaction pathways, expanding its utility in organic synthesis.
One area of intense interest is the application of photoredox catalysis. rsc.orgacs.orgacs.org This technique uses visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates that can participate in a wide range of chemical transformations. rsc.orgresearchgate.net The distinct electronic properties of the bromo- and chloro- substituents on the silicon atom could be exploited to achieve selective bond activations under photoredox conditions, leading to new methods for carbon-silicon and carbon-carbon bond formation.
Furthermore, this compound can be envisioned as a "masked" reagent, where its inherent reactivity is unveiled under specific conditions. researcher.lifeacs.orgnih.govacs.org For instance, the differential reactivity of the silicon-bromine and silicon-chlorine bonds could be harnessed for sequential, one-pot functionalization reactions. The development of new catalytic systems will be crucial to control the selectivity of these transformations. The study of halomethyldimethylsulfonium salts, which exhibit diverse reactivity including facile substitution and electron-transfer reactions, could provide insights into the potential reactivity of analogous silyl (B83357) compounds. nih.gov
Table 2: Potential Novel Reactions Involving this compound
| Reaction Type | Enabling Technology | Potential Outcome |
| Photoredox-Mediated Coupling | Visible Light Photocatalysis | Formation of complex organosilicon frameworks rsc.orgresearchgate.net |
| Sequential Cross-Coupling | Selective Catalysis | Step-wise introduction of different functional groups |
| Masked Reagent Chemistry | Controlled Activation | Generation of novel reactive intermediates in situ researcher.lifeacs.orgnih.govacs.org |
Integration of this compound Chemistry into Continuous Flow Synthesis Methodologies
Continuous flow synthesis is rapidly emerging as a powerful technology for the safe, efficient, and scalable production of chemicals. mit.eduresearchgate.nettue.nl The integration of this compound chemistry into continuous flow systems offers numerous advantages over traditional batch processing.
The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities. acs.org This is particularly important when dealing with highly reactive intermediates that may be generated from this compound. The enhanced heat and mass transfer in microreactors can also enable the use of reaction conditions that are difficult or unsafe to implement in large batch reactors. acs.org
Future research in this area will focus on designing and optimizing continuous flow setups for reactions involving this compound. This includes the development of packed-bed reactors with immobilized catalysts for heterogeneous catalysis and the implementation of in-line purification and analysis techniques. The ability to perform multi-step syntheses in a continuous fashion will significantly streamline the production of complex molecules derived from this compound. mit.edu
Interdisciplinary Applications of this compound in Fields Beyond Traditional Organic Chemistry
The unique properties of this compound and its derivatives make them attractive candidates for applications in a variety of fields beyond traditional organic synthesis.
In materials science , functionalized silanes are widely used for surface modification. alfa-chemistry.comethz.chuah.edu this compound could serve as a versatile precursor for creating novel surface coatings with tailored properties, such as hydrophobicity, adhesion, or biocompatibility. drexel.edumdpi.com The ability to selectively react the bromo and chloro groups would allow for the stepwise assembly of complex monolayers on various substrates.
In medicinal chemistry , the incorporation of halogen atoms into drug candidates is a common strategy to modulate their pharmacological properties. nih.govsemanticscholar.org While alkyl halides have been historically viewed with caution, their potential as bioactive motifs is increasingly recognized. nih.gov The silicon-containing moiety in derivatives of this compound could offer new avenues for designing therapeutic agents with unique pharmacokinetic profiles. Furthermore, the chemistry of silicon-based compounds is being explored for applications in radiochemistry, which could open up possibilities for developing novel imaging agents. nih.gov The exploration of sulfoximines in drug design, as analogues of sulfones, highlights the potential for other less common functional groups to provide novel opportunities. youtube.com
The development of hyperbranched polymers from organofunctional silanes is another area of active research, with potential applications in fields ranging from biomedical engineering to electronics. mdpi.com this compound could serve as a key building block for the synthesis of novel hyperbranched structures with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
